![molecular formula C19H16ClNO4S B5006863 5-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5006863.png)
5-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione, also known as TZD, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. The compound is a thiazolidinedione derivative and has been found to possess various biological activities, including anti-inflammatory, anti-diabetic, and anti-cancer properties.
Wissenschaftliche Forschungsanwendungen
5-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been found to possess anti-inflammatory, anti-diabetic, and anti-cancer properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines, which are responsible for the development of various inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. The compound has also been found to improve insulin sensitivity and glucose uptake, making it a potential therapeutic agent for the treatment of type 2 diabetes. Additionally, this compound has been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent.
Wirkmechanismus
The mechanism of action of 5-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to involve the activation of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that regulates the expression of genes involved in glucose and lipid metabolism, inflammation, and cell differentiation. This compound has been shown to bind to PPARγ and activate its transcriptional activity, leading to the regulation of various metabolic and inflammatory pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application. Inflammation is a complex process that involves the activation of various signaling pathways and the production of pro-inflammatory cytokines. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), by inhibiting the activation of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) signaling pathways. In addition, this compound has been shown to improve insulin sensitivity and glucose uptake by increasing the expression of glucose transporter 4 (GLUT4) and reducing the production of hepatic glucose output. Finally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the expression of anti-apoptotic genes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of 5-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione for lab experiments include its well-defined chemical structure, high purity, and high yield. The compound is also stable and can be easily synthesized in large quantities. However, the limitations of this compound include its potential toxicity and limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
The future directions of 5-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione research include the development of more potent and selective derivatives, the optimization of the synthesis method, and the exploration of new therapeutic applications. One potential area of research is the development of this compound derivatives that are more selective for PPARγ and have fewer side effects. Another area of research is the optimization of the synthesis method to improve the yield and purity of this compound. Finally, the exploration of new therapeutic applications, such as the treatment of neurodegenerative diseases and cardiovascular diseases, is an exciting area of research for this compound.
Synthesemethoden
The synthesis of 5-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione involves the reaction of 2-(4-chloro-3-methylphenoxy) ethylamine with 2-(benzylidene) malononitrile in the presence of a base. The reaction yields the intermediate compound, which is then treated with thiosemicarbazide to obtain the final product, this compound. The synthesis method has been optimized to yield high purity and high yield of this compound.
Eigenschaften
IUPAC Name |
(5Z)-5-[[2-[2-(4-chloro-3-methylphenoxy)ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO4S/c1-12-10-14(6-7-15(12)20)24-8-9-25-16-5-3-2-4-13(16)11-17-18(22)21-19(23)26-17/h2-7,10-11H,8-9H2,1H3,(H,21,22,23)/b17-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFOBDPADAWAOIY-BOPFTXTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCOC2=CC=CC=C2C=C3C(=O)NC(=O)S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCCOC2=CC=CC=C2/C=C\3/C(=O)NC(=O)S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethoxyethyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5006792.png)
![5-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5006802.png)
![1,7,7-trimethylbicyclo[2.2.1]hept-2-yl (2,4-difluorophenyl)acetate](/img/structure/B5006807.png)
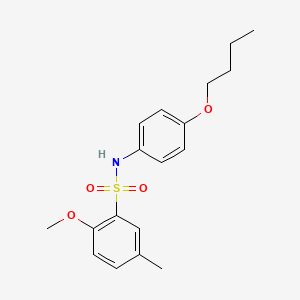
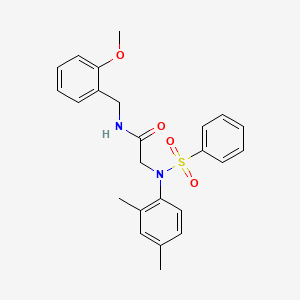
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-methyl-2-pyridinamine hydrobromide](/img/structure/B5006823.png)
![N-(2,4-dimethylphenyl)-3-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5006831.png)
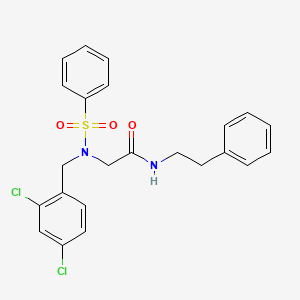
![4-{[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}morpholine](/img/structure/B5006844.png)
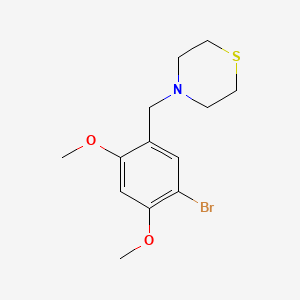
![2-methoxy-4-[3-(1-piperidinyl)-1-propyn-1-yl]phenol](/img/structure/B5006874.png)
![3-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5006881.png)
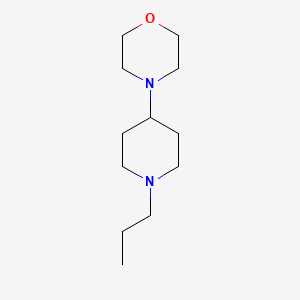
![N,N-diethyl-2-[5-(hydroxymethyl)-5-nitro-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl]acetamide](/img/structure/B5006890.png)